CUMMINGTONITE

Mineralogy Petrology X-ray diffraction

Cummingtonite (CAS 17499-08-0) is the Mg-dominant monoclinic amphibole essential for quantitative Fe-Mg geothermometry, XRD phase identification in metamorphic rocks, and EPMA calibration. Unlike orthorhombic anthophyllite (straight extinction, 0°), cummingtonite exhibits inclined extinction up to 20° and distinct space groups C2/m or P2₁/m—enabling unambiguous identification. Substitution with grunerite (Fe-dominant) alters refractive indices by up to 0.04 and critically changes Fe-Mg site occupancy that governs geothermometric calculations. Procure only characterized specimens with documented Mg/Mg+Fe ratios for defensible analytical results.

Molecular Formula C9H4ClF3N2
Molecular Weight 0
CAS No. 17499-08-0
Cat. No. B1174272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCUMMINGTONITE
CAS17499-08-0
SynonymsCUMMINGTONITE
Molecular FormulaC9H4ClF3N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes3.8 x / 12 slides / 27 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cummingtonite CAS 17499-08-0: Product Identification and Core Mineralogical Properties for Research Procurement


Cummingtonite (CAS 17499-08-0) is a monoclinic amphibole mineral belonging to the magnesium-iron-manganese amphibole subgroup, with the generalized chemical formula ◻{Mg₂}{Mg₅}(Si₈O₂₂)(OH)₂ for the Mg end-member and (Mg,Fe²⁺)₇Si₈O₂₂(OH)₂ for natural compositions [1] [2]. It is the Mg-dominant end-member of a complete solid solution series with grunerite (Fe-dominant) and clino-suenoite (Mn-dominant), with IMA-defined boundaries placing the cummingtonite-grunerite division at Mg:Fe²⁺ = 1:1 [3] [4]. The mineral crystallizes in space group C2/m or P2₁/m depending on composition and thermal history, with unit cell parameters approximating a ≈ 9.53 Å, b ≈ 18.23 Å, c ≈ 5.32 Å, β ≈ 102° [5]. Cummingtonite occurs predominantly in medium-grade regionally metamorphosed mafic and ultramafic rocks, metamorphosed iron formations, and as a late-stage magmatic phase in quartz dioritic systems [1] [6].

Why Cummingtonite CAS 17499-08-0 Cannot Be Interchanged with Generic Amphibole Reference Materials


Scientific and industrial procurement of cummingtonite for geological research, petrological experimentation, or analytical standard development cannot rely on substitution with closely related amphibole species due to systematic, quantifiable differences in crystal symmetry, Fe-Mg partitioning behavior, optical properties, and thermodynamic stability fields [1] [2]. Cummingtonite and anthophyllite share near-identical bulk chemistry (both nominally (Mg,Fe)₇Si₈O₂₂(OH)₂) but differ fundamentally in crystal system: cummingtonite is monoclinic (space group C2/m or P2₁/m) with inclined extinction, whereas anthophyllite is orthorhombic with straight extinction, producing distinctly different X-ray diffraction patterns and optical signatures [3] [4]. Within the cummingtonite-grunerite solid solution series, substitution of grunerite (Fe-dominant, Mg/Mg+Fe < 0.3) for cummingtonite (Mg-dominant, Mg/Mg+Fe = 0.5–0.7) alters refractive indices by up to 0.04, unit cell volume by measurable increments, and critically changes Fe-Mg site occupancy patterns that govern geothermometric applications [5] [6]. The evidence below establishes specific, comparator-based differentiation that directly informs sample selection, analytical method validation, and experimental design.

Cummingtonite CAS 17499-08-0: Quantitative Differentiation Evidence for Procurement Decision-Making


Crystal Symmetry and Optical Extinction: Monoclinic Cummingtonite vs. Orthorhombic Anthophyllite

Cummingtonite and anthophyllite represent chemically similar amphiboles with identical nominal formula (Mg,Fe)₇Si₈O₂₂(OH)₂, yet their distinct crystal symmetries preclude analytical substitution. Cummingtonite is monoclinic (space group C2/m or P2₁/m) with Z∧c extinction angle up to 20°, whereas anthophyllite is orthorhombic (space group Pnma) with strictly straight extinction [1] [2]. This fundamental structural divergence produces entirely distinct powder X-ray diffraction patterns, requiring separate reference standards for phase identification in metamorphic assemblages [3].

Mineralogy Petrology X-ray diffraction

Refractive Index and Optical Sign: Cummingtonite vs. Tremolite-Actinolite Series

Cummingtonite is distinguished from the compositionally and optically overlapping tremolite-actinolite series (calcic amphiboles) by its biaxial positive optic sign versus the biaxial negative sign characteristic of calcic amphiboles [1]. The refractive index ranges of cummingtonite vary systematically with Fe content: for typical cummingtonite (Mg/Mg+Fe ≈ 0.5-0.7), nα = 1.639-1.671, nβ = 1.647-1.689, nγ = 1.664-1.708 [2]. In contrast, tremolite (Ca₂Mg₅Si₈O₂₂(OH)₂) exhibits lower refractive indices (nα ≈ 1.60, nγ ≈ 1.62) and is optically negative [3].

Optical mineralogy Analytical standards Petrography

Cation Site Occupancy: Cummingtonite Fe-Mg Partitioning as a Geothermometer

Cummingtonite exhibits site-specific Fe²⁺-Mg²⁺ cation ordering that is both composition- and temperature-dependent, a property not shared with the calcic amphibole hornblende where Ca occupies the M4 site. Structural refinement of cummingtonite shows Fe²⁺ preferentially occupies the M4 site (large, distorted octahedral coordination), while Mg²⁺ concentrates in M1, M2, and M3 sites [1]. For cummingtonite with Mg/(Mg+Fe) ≈ 0.63, the M4 site occupancy (XMgᴹ⁴) varies from 0.051 (unheated, C2/m symmetry) to 0.237 (after 700°C annealing), producing a symmetry change from C2/m to P2₁/m [2]. This ordering serves as a geothermometer for metamorphic temperatures [3].

Geothermometry Crystal chemistry Mössbauer spectroscopy

Solid Solution Range and Compositional Boundaries: Cummingtonite vs. Grunerite

Cummingtonite and grunerite form a complete solid solution series, but the IMA-defined boundary between them occurs at Mg:Fe²⁺ = 1:1 (Mg/Mg+Fe = 0.5) [1] [2]. Natural cummingtonite spans the compositional range Mg/Mg+Fe = 0.3 to 0.7 [3]. In metamorphic iron formations, cummingtonite consistently exhibits higher MgO/FeO ratios than coexisting ferrohypersthene, with the magnitude of this partitioning dependent on bulk rock composition [4]. The unit cell b dimension varies systematically from approximately 18.23 Å (Mg-rich) to 18.43 Å (Fe-rich grunerite) [5].

Solid solution series Geochemical analysis Electron microprobe

Thermodynamic Stability and P-T-fO₂ Indicator Capacity: Cummingtonite vs. Other Amphiboles

Cummingtonite functions as a critical indicator of temperature, water activity (aH₂O), and oxygen fugacity (fO₂) in silicic volcanic rocks from shallow magma chambers [1]. Experimental studies demonstrate that cummingtonite crystallizes as a late magmatic phase in quartz dioritic systems only from water-saturated magma at temperatures very close to the solidus (T ≤ 775°C at 1-2 kbar, with >5 wt% H₂O in melt) [2]. In metamorphic iron formations, the low-variance assemblage ferrohypersthene-ferroaugite-cummingtonite-calcite-quartz indicates closed-system behavior with respect to H₂O and CO₂ [3]. This petrogenetic indicator capacity is not shared by hornblende, which lacks the same tight P-T-X constraints in low-Ca systems [4].

Phase equilibria Thermodynamic modeling Experimental petrology

Trace Element Constraints: Cummingtonite Maximum CaO, Al₂O₃, and Na₂O Contents

Cummingtonite exhibits characteristic trace-element limits that distinguish it from coexisting calcic amphiboles in metamorphic assemblages. In metamorphic cummingtonite-hornblende pairs, cummingtonite contains maximum CaO = 1.9 wt%, maximum Al₂O₃ = 3.2 wt%, and maximum Na₂O = 0.2 wt% [1]. These values are markedly lower than hornblende, which typically contains CaO > 10 wt%, Al₂O₃ > 5 wt%, and Na₂O > 1 wt%. Additionally, anthophyllite and cummingtonite-grunerite series minerals generally exhibit larger Fe(total)/Mg ratios than coexisting calcic amphiboles [2].

Electron microprobe analysis Geochemical discrimination Amphibole chemistry

Cummingtonite CAS 17499-08-0: Validated Research and Industrial Application Scenarios Based on Evidence


Geothermometry and Metamorphic P-T Path Reconstruction

Procure cummingtonite reference material or characterized natural specimens for Fe-Mg intracrystalline partitioning studies. The temperature-dependent cation ordering between M4 and M1/M2/M3 sites, with measurable XMgᴹ⁴ variation from 0.051 (unheated) to 0.237 (700°C), enables quantitative geothermometry in medium-grade metamorphic rocks where cummingtonite occurs [1]. This application is validated by the P2₁/m to C2/m symmetry transition documented at Mg/(Mg+Fe) ≈ 0.63 compositions, providing a crystallographic proxy for thermal history [2].

Phase Equilibria and Thermodynamic Modeling in Low-Calcium Systems

Use cummingtonite in experimental petrology studies and thermodynamic modeling of low-Ca magmatic and metamorphic systems. Cummingtonite provides tight constraints on water activity (aH₂O), oxygen fugacity (fO₂), and temperature in silicic volcanic rocks, crystallizing only from water-saturated magma (>5 wt% H₂O) at T ≤ 775°C and 1-2 kbar [3]. The low-variance assemblage ferrohypersthene-ferroaugite-cummingtonite-calcite-quartz uniquely indicates closed-system behavior with respect to H₂O and CO₂ [4].

X-ray Diffraction Reference Standard for Amphibole Identification

Employ cummingtonite as a certified reference material for powder X-ray diffraction (XRD) phase identification in metamorphic rocks. The completely indexed powder diffraction patterns published for chemically characterized members of the cummingtonite-grunerite series [5] enable unambiguous differentiation from orthorhombic anthophyllite, which exhibits straight extinction (0°) versus cummingtonite's monoclinic symmetry with inclined extinction up to 20° [6]. The systematic variation of unit cell b dimension with Fe/Mg ratio provides an internal calibration for composition estimation.

Electron Microprobe (EPMA) Calibration for Low-Ca Amphiboles

Utilize cummingtonite as a secondary standard for electron microprobe analysis of low-calcium amphiboles. The well-documented compositional limits (CaO ≤ 1.9 wt%, Al₂O₃ ≤ 3.2 wt%, Na₂O ≤ 0.2 wt%) [7] provide a distinct calibration point separate from calcic amphibole standards. This application is essential for accurate quantitative analysis of amphiboles in iron formations, amphibolites, and quartz dioritic rocks where cummingtonite is the dominant or exclusive amphibole phase.

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